molecular formula C23H24ClNO4 B15108383 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B15108383
M. Wt: 413.9 g/mol
InChI Key: QVQPFUZBCWOZIR-UHFFFAOYSA-N
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Description

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research.

Scientific Research Applications

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific combination of substituents, which confer distinct biological activities. Its butyl and dimethylphenyl groups contribute to its enhanced antimicrobial and anticancer properties compared to other coumarin derivatives .

Properties

Molecular Formula

C23H24ClNO4

Molecular Weight

413.9 g/mol

IUPAC Name

2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxy-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C23H24ClNO4/c1-4-5-6-16-10-23(27)29-20-12-21(18(24)11-17(16)20)28-13-22(26)25-19-9-14(2)7-8-15(19)3/h7-12H,4-6,13H2,1-3H3,(H,25,26)

InChI Key

QVQPFUZBCWOZIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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